(Furan-2-ylmethyl)[1-(5-methylfuran-2-YL)ethyl]amine
Description
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-1-(5-methylfuran-2-yl)ethanamine |
InChI |
InChI=1S/C12H15NO2/c1-9-5-6-12(15-9)10(2)13-8-11-4-3-7-14-11/h3-7,10,13H,8H2,1-2H3 |
InChI Key |
YLYQGQXWDABQLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(C)NCC2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Furan-2-ylmethyl)[1-(5-methylfuran-2-yl)ethyl]amine typically involves the reaction of furan derivatives with amine precursors. One common method involves the alkylation of furan-2-carbaldehyde with 1-(5-methylfuran-2-yl)ethylamine under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
(Furan-2-ylmethyl)[1-(5-methylfuran-2-yl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan-2-carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Furan-2-carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted amine derivatives.
Scientific Research Applications
(Furan-2-ylmethyl)[1-(5-methylfuran-2-YL)ethyl]amine is a synthetic organic compound featuring a furan ring and an ethyl amine group, with the molecular formula and a molecular weight of approximately 205.25 g/mol. Its structure includes a furan ring and an ethyl amine group. The presence of furan rings enhances its interaction with biological systems, making it a subject of interest for pharmacological research. The applications of this compound span various fields, particularly in medicinal chemistry.
Potential Applications in Medicinal Chemistry
This compound is a synthetic organic compound, and its potential applications in medicinal chemistry are notable because of the reactivity of the furan moieties. Compounds containing furan rings are often studied for their pharmacological effects, including anti-inflammatory, antioxidant, and antimicrobial properties. Bioassays are typically employed to assess the compound's effects on specific biological targets or pathways, indicating its potential therapeutic uses.
Pharmacological Effects
Compounds containing furan rings are often studied for their pharmacological effects, including anti-inflammatory, antioxidant, and antimicrobial properties.
Interaction Studies
Interaction studies are essential for understanding how this compound behaves in biological systems. These studies often involve:
- Ligand binding assays
- Enzyme inhibition assays
- Cellular uptake studies
Such studies provide insights into the compound's therapeutic potential and safety profile.
Structural Activity and Biological Properties
The biological activity associated with this compound is primarily linked to its structural components. The chemical reactivity of this compound is largely influenced by the furan ring, which can undergo various reactions such as electrophilic substitution and nucleophilic addition. These reactions are crucial for understanding how modifications to the compound's structure can enhance its efficacy in biological applications. The uniqueness of this compound lies in its combination of both a branched aliphatic amine and a furan moiety, which may provide synergistic effects not observed in simpler analogs. This structural complexity could lead to enhanced biological activities and broadened applications compared to other similar compounds.
Table of Compounds with Structural Similarities
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 5-Methylfuran | Furan ring without amine | Antioxidant properties |
| 2-Methylpropan-1-amine | Simple branched amine | Neuroprotective effects |
| 3-(5-Methylfuran-2-Yl)propan-1-amine | Extended chain with furan | Antimicrobial activity |
| $$(Furan-2-yl)methyl][2-(1H-indol-3-yl)ethyl]amine hydrochloride | Furan and indole combination | Potential antidepressant effects |
Mechanism of Action
The mechanism of action of (Furan-2-ylmethyl)[1-(5-methylfuran-2-yl)ethyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its dual furan motifs. Comparisons with related amines highlight key differences:
| Compound | Substituents | Key Features |
|---|---|---|
| (Furan-2-ylmethyl)[1-(5-methylfuran-2-yl)ethyl]amine | Furan-2-ylmethyl, 1-(5-methylfuran-2-yl)ethyl | Dual furan system; methyl group enhances lipophilicity |
| N-(Furan-2-ylmethyl)-1,2-diphenylethanamine | Furan-2-ylmethyl, diphenylethyl | Bulky aromatic groups; potential for π-π stacking |
| (5-Methylfuran-2-yl)methylamine | 5-Methylfuran-2-ylmethyl, 4-methylpentyl | Branched alkyl chain; increased hydrophobicity |
| N-(Furan-2-ylmethyl)-1H-tetrazol-5-amine | Furan-2-ylmethyl, tetrazol-5-yl | Tetrazole ring introduces acidity (pKa ~4.8); bioisostere for carboxyl groups |
Key Observations :
- Electronic Effects : The furan rings donate electron density via oxygen, influencing reactivity in nucleophilic substitutions or coordination chemistry.
- Steric Impact : Bulky substituents (e.g., diphenylethyl in ) reduce conformational flexibility compared to the target compound’s ethyl spacer.
- Lipophilicity : Methyl groups (e.g., 5-methylfuran in ) increase logP values, enhancing cell permeability.
Key Observations :
Physicochemical Properties
Data from crystallography () and computational studies () reveal trends:
| Property | Target Compound | N-(Furan-2-ylmethyl)-1H-tetrazol-5-amine | (5-Methylfuran-2-yl)methylamine |
|---|---|---|---|
| Molecular Weight | 249.3 g/mol | 191.2 g/mol | 225.3 g/mol |
| logP (Predicted) | 2.1 | 1.3 | 3.5 |
| Melting Point | Not reported | 120–125°C (from ) | Liquid at RT () |
| Hydrogen Bond Donors | 1 (NH) | 2 (NH, tetrazole) | 1 (NH) |
Key Observations :
Comparison of Bioactivity :
Biological Activity
(Furan-2-ylmethyl)[1-(5-methylfuran-2-YL)ethyl]amine is a synthetic organic compound characterized by its complex structure, which includes furan rings and an ethyl amine group. Its molecular formula is with a molecular weight of approximately 205.25 g/mol. The compound's structural features suggest potential biological activities, particularly in medicinal chemistry due to the reactivity imparted by the furan moieties.
Pharmacological Properties
The biological activity of this compound is primarily linked to its structural components. Compounds containing furan rings are often investigated for their pharmacological effects, including:
- Anti-inflammatory properties
- Antioxidant effects
- Antimicrobial activity
Research indicates that the presence of furan rings enhances interaction with biological systems, making this compound a subject of interest for various therapeutic applications .
The mechanisms through which this compound exerts its biological effects may involve:
- Electrophilic Substitution : The furan moiety can undergo electrophilic substitution reactions, potentially leading to the formation of reactive intermediates that interact with biological targets.
- Nucleophilic Addition : This reaction type may also contribute to the compound's reactivity and biological effects by forming stable complexes with biomolecules.
Interaction Studies
Interaction studies are crucial for understanding how this compound behaves in biological systems. Such studies often involve:
- Bioassays : To assess effects on specific biological targets or pathways.
- ADMET Profiling : Evaluating absorption, distribution, metabolism, excretion, and toxicity properties to establish suitability for in vivo studies .
Comparative Analysis with Related Compounds
The following table summarizes structural similarities and notable activities of compounds related to this compound:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 5-Methylfuran | Furan ring without amine | Antioxidant properties |
| 2-Methylpropan-1-amine | Simple branched amine | Neuroprotective effects |
| 3-(5-Methylfuran-2-YL)propan-1-amine | Extended chain with furan | Antimicrobial activity |
| [(Furan-2-yl)methyl][2-(1H-indol-3-yl)ethyl]amine hydrochloride | Furan and indole combination | Potential antidepressant effects |
This structural complexity may provide synergistic effects not observed in simpler analogs, potentially leading to enhanced biological activities and broader applications.
Inhibition Studies
A study on the related compound N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA) demonstrated its ability to inhibit monoamine oxidase B (MAO-B), showing an IC50 value of 5.16 ± 0.86 μM. This suggests that modifications in the structure can significantly influence biological activity. The selectivity ratio for MAO-B inhibition was greater than 19, indicating potential therapeutic applications in neurodegenerative disorders .
Anticancer Activity
Research involving derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate has reported anticancer activity against various cell lines, including HeLa and HepG2. These findings highlight the potential for furan-containing compounds in cancer therapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
